Rilmenidine phosphate

Hypertension Imidazoline Receptor Selectivity Profile

Rilmenidine phosphate (CAS 85409-38-7) is the water-soluble phosphate salt of rilmenidine, a second-generation centrally-acting antihypertensive. Its high I1-imidazoline selectivity over α2-adrenoceptors minimizes sedation and dry mouth, distinguishing it from clonidine. Ideal for long-term in vivo studies in hypertensive/metabolic syndrome models, renal Na+/H+ antiport inhibition assays, and autophagy research via FOXO/DAF-16 pathways. Excellent solubility (55 mg/mL) enables precise in vitro dosing. Serves as a definitive reference standard for generic formulation development and comparative pharmacokinetic studies.

Molecular Formula C10H19N2O5P
Molecular Weight 278.24 g/mol
CAS No. 85409-38-7
Cat. No. B000261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmenidine phosphate
CAS85409-38-7
Synonyms2-(N-(dicyclopropylmethyl)amino)oxazoline
2-(N-(dicyclopropylmethyl)amino)oxazoline phosphate salt
Hyperium
oxaminozoline
rilmenidine
rilmenidine phosphate
S 3341
S 3341 3
S-3341
S-3341-3
S3341
S33413
Molecular FormulaC10H19N2O5P
Molecular Weight278.24 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O
InChIInChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)
InChIKeyZJCOWRFWZOAVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rilmenidine Phosphate (CAS 85409-38-7): A Second-Generation I1-Selective Imidazoline Agonist for Antihypertensive Research


Rilmenidine phosphate (CAS 85409-38-7) is a water-soluble salt form of rilmenidine, an oxazoline derivative. It is a centrally-acting antihypertensive agent classified as a second-generation imidazoline I1 receptor agonist [1]. Its mechanism involves reducing peripheral sympathetic outflow and vascular resistance by selectively activating I1-imidazoline binding sites in the brainstem, which distinguishes it from first-generation agents like clonidine that have less selectivity between I1 receptors and alpha-2 adrenoceptors (α2-AR) [2].

Why Rilmenidine Phosphate Cannot Be Assumed Interchangeable with Other Centrally-Acting Antihypertensives


Rilmenidine phosphate cannot be assumed to be functionally interchangeable with other centrally-acting antihypertensives like clonidine or moxonidine due to distinct receptor binding profiles and differential physiological outcomes. While all three compounds lower blood pressure by reducing sympathetic tone, their selectivity for I1-imidazoline receptors versus alpha-2 adrenoceptors (α2-AR) varies significantly, leading to different therapeutic and side effect profiles [1]. For instance, clonidine's affinity for α2-AR is associated with sedation and dry mouth, whereas rilmenidine's much higher selectivity for I1 receptors is linked to a reduced incidence of such central nervous system effects [2]. Furthermore, these agents differentially modulate the cardiac baroreflex, with rilmenidine and moxonidine exhibiting distinct chronic effects compared to clonidine [3].

Quantitative Evidence for Selecting Rilmenidine Phosphate Over Alternative Antihypertensive Agents


High I1 Receptor Selectivity Versus Clonidine Predicts a Superior CNS Side Effect Profile

Rilmenidine demonstrates a highly selective binding profile for I1-imidazoline binding sites (I1BS) compared to alpha-2 adrenoceptors (α2-AR), a key differentiator from the first-generation agent clonidine. In competition binding studies on rabbit renal proximal tubule cells, rilmenidine exhibited a Ki of 7.1 ± 3.5 nM for I1BS, but a significantly higher Ki of 2,440 ± 322 nM for α2-AR, indicating very weak affinity [1]. In contrast, clonidine displayed similar affinities for both sites, with a Ki of 58.2 ± 17.3 nM for I1BS and 32 ± 12 nM for α2-AR, demonstrating a lack of discrimination [1]. This translates to a selectivity ratio (Ki α2-AR / Ki I1BS) of approximately 344 for rilmenidine, compared to ~0.55 for clonidine.

Hypertension Imidazoline Receptor Selectivity Profile

Differential Chronic Modulation of the Cardiac Baroreflex Compared to Clonidine and Moxonidine

In a 3-week study on conscious rabbits, rilmenidine (5 mg/kg/day) and moxonidine (1 mg/kg/day) demonstrated a chronic shift in baroreflex control toward greater sympathetic and lesser vagal influences, an effect not observed with clonidine (1 mg/kg/day) [1]. Rilmenidine reduced mean arterial pressure (MAP) by 13 ± 2 mmHg, which was comparable to the reduction seen with moxonidine (15 ± 2 mmHg) and clonidine (13 ± 3 mmHg) [1]. However, while moxonidine increased sympathetic baroreflex sensitivity and range, rilmenidine primarily decreased the vagal contribution by reducing the heart rate range of the reflex [1]. Clonidine had little effect on chronic cardiac baroreflex parameters [1].

Hypertension Cardiovascular Physiology Baroreflex Sensitivity

Comparable Antihypertensive Efficacy to Moxonidine with Potentially Favorable Metabolic Profile

In a randomized, double-blind, multicenter trial of 200 mild-to-moderate hypertensive patients, rilmenidine (1-2 mg/day) demonstrated comparable blood pressure reduction to moxonidine (0.2-0.4 mg/day) [1]. Blood pressure was normalized (DBP ≤ 90 mmHg) in 50% of rilmenidine-treated patients compared to 47% of moxonidine-treated patients. The mean decrease in diastolic blood pressure (DBP) was 8.0 mmHg for rilmenidine and 7.3 mmHg for moxonidine (p=0.28) [1]. Separate studies indicate that rilmenidine also improves glucose metabolism and lipid profiles in patients with metabolic syndrome, unlike beta-blockers like atenolol which can worsen these parameters [2].

Hypertension Clinical Trial Metabolic Syndrome

Neutral or Beneficial Metabolic Profile Versus Beta-Blocker Atenolol

Rilmenidine exhibits a metabolic profile that is neutral or beneficial, in contrast to the beta-blocker atenolol. In a 12-week comparative study, rilmenidine treatment resulted in a significant reduction in low-density lipoprotein (LDL) cholesterol, whereas atenolol was associated with a significant decrease in high-density lipoprotein (HDL) cholesterol [1]. Furthermore, rilmenidine has been shown to improve glucose tolerance and insulin sensitivity, parameters that are often adversely affected by some beta-blockers and diuretics [2].

Hypertension Metabolic Effects Glucose Tolerance

Water-Soluble Phosphate Salt Form Enables Versatile Formulation for Research Applications

Rilmenidine phosphate is the water-soluble salt form of the base compound rilmenidine, offering a significant practical advantage for research applications. While rilmenidine base has a partition coefficient between octanol and water of 1:20, the phosphate salt is freely soluble in water [1]. Specifically, rilmenidine phosphate demonstrates a solubility of approximately 55 mg/mL in water at 25°C (197.67 mM) . This high aqueous solubility contrasts with its low solubility in ethanol and facilitates the preparation of stock solutions for in vitro and in vivo studies without the need for potentially confounding organic solvents like DMSO.

Drug Formulation Solubility In Vitro Studies

Primary Research and Industrial Scenarios for Rilmenidine Phosphate Based on Its Differentiated Profile


Investigating I1-Receptor Mediated Sympathoinhibition Without α2-Adrenergic Confounds

Rilmenidine phosphate's high selectivity for I1-imidazoline binding sites over α2-adrenoceptors makes it an ideal tool for isolating I1-mediated effects in cardiovascular and neuroscience research [1]. Its use can help dissect the distinct contributions of I1 receptors to central blood pressure regulation, kidney function, and neuroprotection, without the confounding sedative and bradycardic effects associated with α2-AR activation by agents like clonidine [2].

Long-Term Cardiovascular Studies in Models of Hypertension and Metabolic Syndrome

Due to its unique chronic effects on baroreflex modulation and its favorable metabolic profile, rilmenidine phosphate is well-suited for long-term in vivo studies [3]. It can be employed in rodent models of hypertension with comorbid obesity or insulin resistance to study its dual effects on blood pressure and metabolic parameters, providing a more holistic assessment of cardiovascular risk reduction compared to agents with adverse metabolic effects like atenolol [4].

In Vitro Studies on Renal Sodium Handling and Autophagy

The compound's ability to inhibit the renal Na+/H+ antiport and its newly established role in inducing autophagy via FOXO/DAF-16 and NRF/SKN-1 pathways open up specific research avenues [5]. Rilmenidine phosphate's high aqueous solubility (55 mg/mL) is a key advantage for preparing precise concentrations for in vitro assays on renal cell lines (e.g., proximal tubule cells) or for studying longevity and healthspan pathways in C. elegans or mammalian cell culture models .

Reference Standard in Bioequivalence and Pharmacokinetic Studies

As the clinically used and well-characterized water-soluble phosphate salt, it serves as the definitive reference standard for developing and validating generic formulations of rilmenidine [6]. Its defined solubility and purity profile are critical for ensuring accurate quantification and consistent bioavailability in comparative pharmacokinetic studies, as demonstrated in randomized crossover trials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilmenidine phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.